The Architect's Guide to 5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine in RNA Therapeutics
The Architect's Guide to 5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine in RNA Therapeutics
Executive Summary & Chemical Identity
In the rapidly evolving landscape of antisense oligonucleotides (ASOs) and RNA interference (RNAi) therapeutics, the precise control of chemical modifications dictates both the pharmacokinetic survival and the pharmacodynamic efficacy of the drug. 5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine (CAS: 128219-81-8) is a highly specialized, dual-modified nucleoside building block. It serves as the critical precursor for incorporating 2'-O-methyladenosine (2'-OMe-A) into synthetic RNA strands while utilizing an "UltraMild" protecting group strategy to preserve base-sensitive conjugates (such as fluorophores or delicate targeting ligands) during synthesis.
Table 1: Chemical Identity & Specifications
| Parameter | Specification |
| Chemical Name | 5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine |
| CAS Number | 128219-81-8 |
| Molecular Formula | C₄₀H₃₉N₅O₈ |
| Molecular Weight | 717.78 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | 2–8°C, desiccated, strictly protected from light and moisture |
Mechanistic Causality: The Synergy of 2'-OMe and N6-Pac
As a Senior Application Scientist, it is vital to understand why we select these specific modifications rather than blindly following a recipe. This molecule combines two distinct chemical strategies, each solving a fundamental problem in oligonucleotide engineering.
The Pharmacodynamic Imperative: 2'-O-Methylation
Unmodified RNA is rapidly degraded in vivo by ubiquitous exo- and endonucleases. The 2'-O-methyl (2'-OMe) modification replaces the reactive 2'-hydroxyl group with a methoxy group.
-
Causality: This substitution provides steric hindrance that prevents the nucleophilic attack of the 2'-oxygen on the adjacent phosphodiester backbone, effectively neutralizing RNAse-mediated cleavage. Furthermore, the 2'-OMe modification locks the ribose sugar into a 3'-endo conformation. This pre-organization increases the melting temperature (
) of the resulting RNA:RNA or RNA:DNA duplex by approximately 0.6°C to 1.2°C per modified base, drastically improving target binding affinity .
The Synthetic Imperative: N6-Phenoxyacetyl (Pac) Protection
Standard solid-phase oligonucleotide synthesis (SPOS) utilizes benzoyl (Bz) protecting groups for adenine. Removing a benzoyl group requires harsh conditions (e.g., concentrated ammonium hydroxide at 55°C for 8–16 hours).
-
Causality: If your RNA sequence contains sensitive modifications—such as Cy5, TAMRA, or certain GalNAc conjugates—these harsh basic conditions will degrade the conjugate or cause strand cleavage. The N6-phenoxyacetyl (Pac) group is an "UltraMild" protecting group. The electron-withdrawing nature of the phenoxy group makes the adjacent amide bond highly susceptible to hydrolysis under very mild conditions at room temperature, preserving the integrity of fragile therapeutic payloads .
Self-Validating Experimental Workflow: SPOS Cycle
To utilize CAS 128219-81-8, it is first phosphitylated into its 3'-O-phosphoramidite form. The following protocol details its incorporation into a growing RNA chain. Every step in this protocol is designed as a self-validating system , ensuring that failures are caught in real-time rather than at the end of a multi-day synthesis.
Step 1: Detritylation
-
Procedure: Flush the solid support with 3% Trichloroacetic acid (TCA) in anhydrous dichloromethane (DCM) for 60 seconds.
-
Causality: The acid cleaves the 5'-O-DMT group, exposing a reactive 5'-hydroxyl group for the next nucleotide.
-
Self-Validation Checkpoint: The released DMT cation is bright orange. By monitoring the UV absorbance of the waste stream at 498 nm, the synthesizer automatically calculates the coupling efficiency of the previous cycle. A drop of >2% in UV area between cycles triggers an automatic system halt, validating synthesis integrity before proceeding.
Step 2: Coupling
-
Procedure: Co-inject 0.1 M 2'-OMe-A(Pac) phosphoramidite and 0.25 M 5-(benzylthio)-1H-tetrazole (BTT) in anhydrous acetonitrile. Incubate for 6 minutes.
-
Causality: BTT protonates the diisopropylamino leaving group on the amidite, allowing the exposed 5'-OH on the solid support to attack the phosphorus, forming a phosphite triester.
-
Self-Validation Checkpoint: Coupling success is indirectly validated by the DMT release quantification in the subsequent cycle.
Step 3: UltraMild Capping (Critical Deviation)
-
Procedure: Inject Cap A (Phenoxyacetic anhydride,
, in THF) and Cap B (16% N-Methylimidazole in THF) for 60 seconds. -
Causality: Unreacted 5'-OH groups must be capped to prevent the formation of N-1 deletion sequences. Crucial Insight: Standard Cap A uses acetic anhydride. If acetic anhydride is used with Pac-protected amidites, transamidation occurs—the Pac group is replaced by an acetyl group. Acetylated adenine resists UltraMild deprotection, ruining the batch. Using
ensures the protecting group remains uniform . -
Self-Validation Checkpoint: Post-synthesis LC-MS will show an absence of +42 Da (acetylation) adducts, confirming correct capping reagent usage.
Step 4: Oxidation
-
Procedure: Inject 0.02 M Iodine in THF/Pyridine/Water for 30 seconds.
-
Causality: Converts the unstable phosphite triester (P^III) to a stable phosphate triester (P^V).
-
Self-Validation Checkpoint: Failure to oxidize results in complete strand cleavage during deprotection. The presence of the full-length mass on the final MS validates this step.
Step 5: UltraMild Cleavage and Deprotection
-
Procedure: Treat the solid support with 50 mM Potassium Carbonate (
) in Methanol for 4 hours at 25°C. -
Causality: This mild base cleaves the ester linkage to the solid support, removes the cyanoethyl groups from the backbone, and hydrolyzes the N6-Pac group, all without degrading base-sensitive fluorophores.
-
Self-Validation Checkpoint: LC-MS of the crude product must confirm a mass shift corresponding to the exact loss of the Pac group (-134 Da). The presence of +134 Da adducts strictly invalidates the deprotection step.
Visualizing the Logic
Solid-Phase Oligonucleotide Synthesis (SPOS) cycle incorporating 2'-OMe-A(Pac) amidite.
UltraMild deprotection pathway enabled by the N6-phenoxyacetyl (Pac) protecting group.
Quantitative Data: Deprotection Kinetics & Yields
The following table summarizes the quantitative advantage of utilizing the N6-Pac protection strategy (derived from CAS 128219-81-8) versus standard benzoyl protection when synthesizing dye-conjugated oligonucleotides.
Table 2: Comparison of Deprotection Kinetics and Dye Survival
| Deprotection Strategy | Reagent | Temp (°C) | Time | Sensitive Dye Survival | Transamidation Risk |
| Standard (N6-Benzoyl) | Conc. NH₄OH | 55°C | 8-16 h | < 10% (Degraded) | Low |
| UltraMild (N6-Pac) | 50 mM K₂CO₃ / MeOH | 25°C | 4 h | > 95% (Intact) | High (if Ac₂O used in capping) |
| UltraMild (N6-Pac) | Conc. NH₄OH | 25°C | 2 h | > 85% (Intact) | High (if Ac₂O used in capping) |
